molecular formula C9H12ClN5S B10896021 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896021
M. Wt: 257.74 g/mol
InChI Key: JETJARLUFXKWGL-UHFFFAOYSA-N
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Description

5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a hydrosulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of 4-chloroacetylacetone with hydrazine hydrate, followed by cyclization. The triazole ring is then introduced via a reaction with ethyl isothiocyanate under basic conditions. Finally, the hydrosulfide group is incorporated through a nucleophilic substitution reaction using sodium hydrosulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole or triazole rings.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrazole or triazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of both pyrazole and triazole rings makes it a versatile scaffold for drug design.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial agent and as a potential treatment for certain types of cancer due to its ability to interfere with specific biological pathways.

Industry

In the industrial sector, this compound is explored for its use in the development of new agrochemicals, such as herbicides and fungicides, due to its ability to disrupt the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide: Similar structure but with a methyl group instead of an ethyl group.

    5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide: Contains a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of 5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and triazole rings, along with the hydrosulfide group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H12ClN5S

Molecular Weight

257.74 g/mol

IUPAC Name

3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H12ClN5S/c1-4-15-8(11-12-9(15)16)7-6(10)5(2)14(3)13-7/h4H2,1-3H3,(H,12,16)

InChI Key

JETJARLUFXKWGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=NN(C(=C2Cl)C)C

Origin of Product

United States

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